

Vanillin Isobutyrate: A Technical Guide to its Flavor Profile Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vanillin isobutyrate*

Cat. No.: B1584189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin isobutyrate is a synthetic flavoring agent and fragrance ingredient valued for its complex and desirable flavor profile.^[1] As an ester of vanillin, it possesses a unique combination of aromatic notes that make it a versatile component in the food, beverage, fragrance, and pharmaceutical industries.^[2] This technical guide provides an in-depth analysis of the flavor profile of **vanillin isobutyrate**, detailing its chemical properties, sensory attributes, and the analytical methodologies used for its evaluation. The information is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for formulation and development purposes.

Chemical and Physical Properties

Vanillin isobutyrate, also known as 4-formyl-2-methoxyphenyl 2-methylpropanoate, is a colorless to pale yellow liquid or solid with a chemical formula of C12H14O4 and a molecular weight of 222.24 g/mol.^{[2][3]} A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Vanillin Isobutyrate**

Property	Value	Reference(s)
Chemical Name	4-formyl-2-methoxyphenyl 2-methylpropanoate	[2]
Synonyms	Isobutavan, Vanillyl isobutyrate	[2]
CAS Number	20665-85-4	[3]
Molecular Formula	C12H14O4	[3]
Molecular Weight	222.24 g/mol	[3]
Appearance	Colorless to pale yellow liquid/solid	[3]
Boiling Point	312.9 °C (Predicted)	[4]
Melting Point	27.0 to 31.0 °C	[4]
Density	1.12 g/mL at 25 °C	[4]
Refractive Index	n ₂₀ /D 1.524	[4]
Solubility	Insoluble in water; soluble in organic solvents and oils.	[5]
Odor	Sweet, vanilla, creamy, fruity, caramel, chocolate	[4]

Flavor and Aroma Profile: A Sensory Perspective

The flavor profile of **vanillin isobutyrate** is predominantly characterized by its sweet and creamy vanilla notes.[1] However, its complexity arises from a range of secondary aromatic characteristics. Qualitative sensory descriptions from various sources consistently highlight a rich and multifaceted aroma.

Qualitative Flavor Descriptors

The organoleptic properties of **vanillin isobutyrate** are described as:

- Primary Notes: Sweet, creamy, and rich vanilla.[1]

- Secondary Notes: Fruity (specifically apricot-like), caramel, and reminiscent of white chocolate and cream soda.
- Subtle Nuances: Hints of nutmeg and a balsamic character.[\[6\]](#)

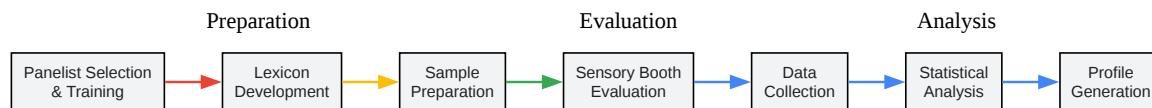
Quantitative Sensory Analysis

A comprehensive search of scientific literature did not yield publicly available quantitative sensory panel data, such as a Quantitative Descriptive Analysis (QDA), specifically for **vanillin isobutyrate**. Such an analysis would involve a trained sensory panel rating the intensity of various flavor and aroma attributes on a defined scale.

For illustrative purposes, Table 2 presents a template for how quantitative sensory data for **vanillin isobutyrate** would be structured. The attributes listed are based on the qualitative descriptors found in the literature. The intensity ratings are hypothetical and would need to be determined through rigorous sensory evaluation.

Table 2: Illustrative Quantitative Descriptive Analysis (QDA) Profile of **Vanillin Isobutyrate**

Attribute	Intensity (e.g., on a 15-point scale)
Aroma	
Sweet	(e.g., 12.5)
Creamy	(e.g., 11.0)
Vanilla	(e.g., 13.0)
Fruity (Apricot)	(e.g., 4.5)
Caramel	(e.g., 3.0)
White Chocolate	(e.g., 2.5)
Nutmeg	(e.g., 1.5)
Flavor	
Sweet	(e.g., 13.0)
Creamy	(e.g., 11.5)
Vanilla	(e.g., 13.5)
Fruity (Apricot)	(e.g., 5.0)
Caramel	(e.g., 3.5)
Mouthfeel	
Smooth	(e.g., 10.0)
Rich	(e.g., 9.5)


Analytical Methodologies for Flavor Profile Analysis

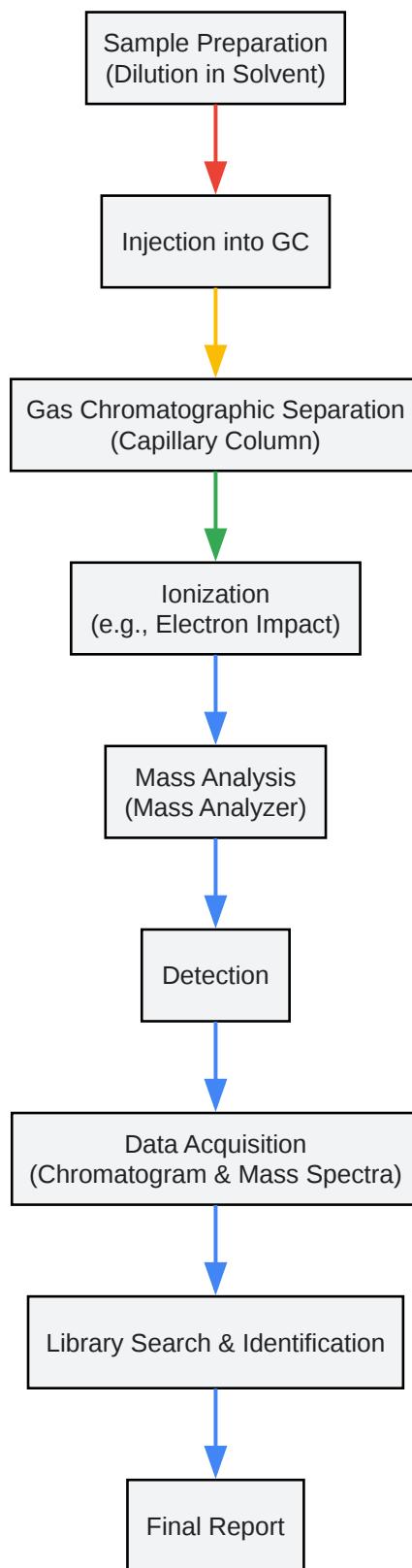
The characterization of **vanillin isobutyrate**'s flavor profile relies on a combination of sensory and instrumental techniques.

Sensory Evaluation Protocols

A standard approach for sensory evaluation would involve a trained panel and established methodologies like Quantitative Descriptive Analysis (QDA).

- **Panelist Selection and Training:** A panel of 8-12 individuals is selected based on their sensory acuity. They undergo extensive training to recognize and scale the intensity of various aroma and flavor attributes relevant to vanillin and its derivatives.
- **Lexicon Development:** The panel collaboratively develops a consensus-based vocabulary (lexicon) to describe the sensory characteristics of **vanillin isobutyrate**.
- **Sample Preparation:** **Vanillin isobutyrate** is diluted in a neutral solvent (e.g., propylene glycol or ethanol) to a concentration suitable for sensory evaluation. Samples are presented in coded, covered glass containers to minimize bias.
- **Evaluation:** Panelists independently evaluate the samples in a controlled sensory booth. They rate the intensity of each attribute on a standardized scale (e.g., a 15-point line scale anchored with "low" and "high").
- **Data Analysis:** The intensity ratings from all panelists are collected and statistically analyzed to generate a quantitative sensory profile, often visualized as a spider or radar plot.

[Click to download full resolution via product page](#)

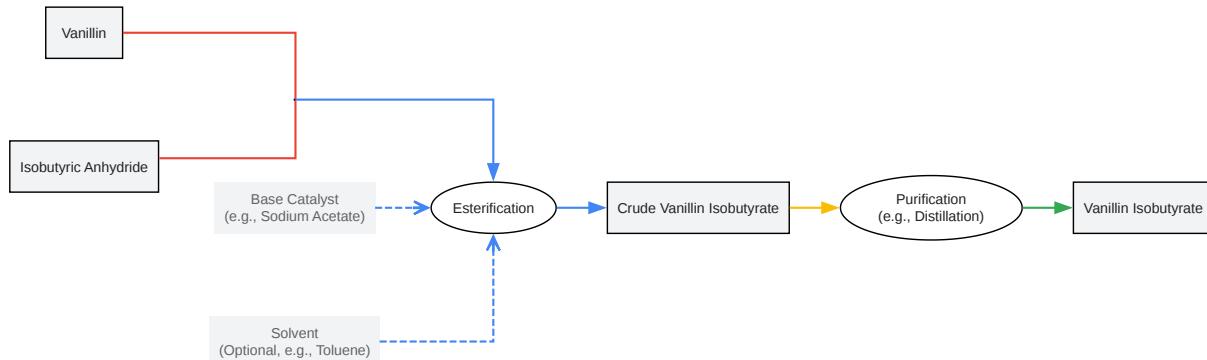

Sensory Evaluation Workflow Diagram

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds that contribute to the overall flavor profile of a substance.^[7]

- **Sample Preparation:** A dilute solution of **vanillin isobutyrate** is prepared in a suitable volatile solvent (e.g., dichloromethane or methanol). An internal standard may be added for quantitative analysis.

- **Injection:** A small volume (typically 1 μ L) of the sample is injected into the gas chromatograph.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
 - **Typical GC Parameters:**
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas Flow Rate: 1.0 mL/min.
- **Mass Spectrometry:** As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.
- **Data Analysis:** The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the compounds.


[Click to download full resolution via product page](#)

GC-MS Analysis Workflow Diagram

Synthesis of Vanillin Isobutyrate

Vanillin isobutyrate is typically synthesized through the esterification of vanillin with isobutyric anhydride. Several methods exist, often varying in the choice of catalyst and solvent.

A common synthetic route involves the reaction of vanillin with isobutyric anhydride in the presence of a base catalyst, such as sodium acetate or sodium carbonate. The reaction is followed by purification steps, including distillation, to obtain the final product.

[Click to download full resolution via product page](#)

Chemical Synthesis Pathway of Vanillin Isobutyrate

Applications in Research and Development

The well-defined and pleasant flavor profile of **vanillin isobutyrate** makes it a valuable tool in various research and development contexts:

- Flavor Masking in Pharmaceuticals: Its strong, sweet, and creamy notes can be effective in masking the unpleasant taste of active pharmaceutical ingredients (APIs), particularly in oral formulations for pediatric and geriatric populations.[2]

- Food and Beverage Formulation: Researchers can utilize **vanillin isobutyrate** to enhance the sensory experience of novel food products, including low-sugar and functional foods, where it can contribute to a perception of sweetness and richness.
- Fragrance Development: In the fragrance industry, it serves as a fixative and a key component in creating warm, gourmand, and oriental scent profiles.

Conclusion

Vanillin isobutyrate possesses a rich and complex flavor profile dominated by sweet, creamy, and vanilla characteristics with desirable fruity and caramel undertones. While quantitative sensory data is not readily available in the public domain, a combination of qualitative sensory descriptions and instrumental analysis using techniques like GC-MS provides a comprehensive understanding of its flavor attributes. The detailed methodologies and synthesis pathway presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile flavoring agent. Further research to generate quantitative sensory data would be highly beneficial for more precise applications in flavor and fragrance formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Vanillin Isobutyrate Manufacturer & Suppliers |ELAROMA-VBAT - Elchemy [elchemy.com]
2. chemimpex.com [chemimpex.com]
3. ISOBUTYRATE DE VANILLINE | TECHNICAL DATA [prodasynth.com]
4. Vanillin isobutyrate | 20665-85-4 [chemicalbook.com]
5. scent.vn [scent.vn]
6. mdpi.com [mdpi.com]
7. chromatographyonline.com [chromatographyonline.com]

- To cite this document: BenchChem. [Vanillin Isobutyrate: A Technical Guide to its Flavor Profile Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584189#vanillin-isobutyrate-flavor-profile-analysis\]](https://www.benchchem.com/product/b1584189#vanillin-isobutyrate-flavor-profile-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com